Product packaging for Etamicastat hydrochloride(Cat. No.:CAS No. 677773-32-9)

Etamicastat hydrochloride

Cat. No.: B1671330
CAS No.: 677773-32-9
M. Wt: 347.8 g/mol
InChI Key: CKRDOSZCFINPAD-RFVHGSKJSA-N
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Description

Etamicastat (B1249725) hydrochloride as a Novel Dopamine (B1211576) Beta-Hydroxylase (DβH) Inhibitor

Etamicastat hydrochloride, with the developmental code BIA 5-453, is a peripherally selective inhibitor of dopamine β-hydroxylase. wikipedia.orgncats.io This enzyme is critical in the catecholamine biosynthetic pathway, responsible for the conversion of dopamine to norepinephrine (B1679862). nih.govresearchgate.net By inhibiting DβH, etamicastat effectively reduces the levels of norepinephrine in sympathetically innervated tissues. ahajournals.org This targeted action has been shown to lower blood pressure. nih.govnih.gov The compound is a reversible inhibitor with an IC50 value of 107 nM for DβH. medchemexpress.commedchemexpress.com Unlike some earlier DβH inhibitors, etamicastat was designed to have limited access to the brain, aiming to minimize central nervous system side effects. nih.govtandfonline.com Research in spontaneously hypertensive rats demonstrated that etamicastat administration led to a dose-dependent decrease in both systolic and diastolic blood pressure without a significant change in heart rate. nih.govnih.gov

Rationale for DβH Inhibition in Cardiovascular Disorders

The sympathetic nervous system plays a crucial role in regulating cardiovascular function, and its overactivity is a known contributor to the development and progression of hypertension and heart failure. nih.govresearchgate.net A key aspect of this overactivity is the increased release of norepinephrine, which leads to vasoconstriction and an increased heart rate, ultimately elevating blood pressure. ahajournals.org

Inhibition of DβH presents a direct strategy to modulate sympathetic nerve function by reducing the biosynthesis of norepinephrine. nih.gov This approach offers a more gradual modulation of the sympathetic nervous system compared to the abrupt blockade caused by adrenoceptor antagonists, which may not be well-tolerated by all patients, especially those with heart failure. core.ac.uk Furthermore, by inhibiting the conversion of dopamine to norepinephrine, DβH inhibitors can increase the availability of dopamine. nih.gov Elevated dopamine levels can have beneficial effects on renal function, including vasodilation, diuresis, and natriuresis. core.ac.uk Studies have shown that low serum DβH activity may be a marker of congestive heart failure, further highlighting the enzyme's role in cardiovascular health. nih.gov

Historical Context of DβH Inhibitor Development and this compound's Position

The concept of inhibiting DβH as a therapeutic strategy for cardiovascular diseases is not new. Early generation DβH inhibitors included compounds like disulfiram (B1670777) and fusaric acid. scirp.orgnih.gov However, these earlier agents were often limited by low potency, poor selectivity for DβH, and significant toxic effects. nih.govcore.ac.uk

The development of DβH inhibitors has progressed through several generations. Nepicastat (B1663631) represented a third-generation inhibitor with greater potency and fewer of the issues associated with its predecessors. nih.govcore.ac.uk However, nepicastat was found to cross the blood-brain barrier, leading to potential central nervous system-related side effects. wikipedia.orgnih.gov

Etamicastat emerged as a next-generation, peripherally selective DβH inhibitor, designed to overcome the limitations of earlier compounds. ncats.ionih.gov Its development aimed to provide a potent and safe therapeutic option that specifically targets the peripheral sympathetic nervous system, thereby avoiding the central effects seen with agents like nepicastat. wikipedia.org Although the development of etamicastat was ultimately discontinued, its research has provided valuable insights into the potential of selective DβH inhibition for cardiovascular therapy. wikipedia.orgpatsnap.com

Interactive Data Tables

The following tables summarize key research findings related to this compound.

Table 1: Pharmacokinetic Parameters of Etamicastat in Healthy Male Subjects (Single 200mg Dose)

ParameterFasting StateFed State
Cmax (ng/mL) 229166
AUClast (ng·h/mL) 18561737
AUC∞ (ng·h/mL) 22382119
tmax (h) Prolonged with food-
Data sourced from a study on the effect of food on etamicastat's pharmacokinetics. nih.gov

Table 2: Effect of Etamicastat on Blood Pressure in Spontaneously Hypertensive Rats (SHR)

TreatmentChange in Mean Arterial Pressure (MAP, mm Hg)
Unrestrained (Telemetry) -14.0 ± 2.0
Restrained (Telemetry) -26.1 ± 5.1
Tail-Cuff -47.9 ± 7.0
Data from a study on the effects of etamicastat on stress-induced blood pressure changes. ahajournals.org

Table 3: Effect of Repeated Etamicastat Administration on Urinary Norepinephrine Excretion in Healthy Volunteers (Day 10 vs. Day 1)

DosePercent Decrease in Norepinephrine
25 mg 24%
50 mg 18%
100 mg 36%
200 mg 34%
400 mg 32%
600 mg 34%
Data from a rising multiple-dose study. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16ClF2N3OS B1671330 Etamicastat hydrochloride CAS No. 677773-32-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-aminoethyl)-3-[(3R)-6,8-difluoro-3,4-dihydro-2H-chromen-3-yl]-1H-imidazole-2-thione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2N3OS.ClH/c15-9-3-8-4-11(7-20-13(8)12(16)5-9)19-10(1-2-17)6-18-14(19)21;/h3,5-6,11H,1-2,4,7,17H2,(H,18,21);1H/t11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKRDOSZCFINPAD-RFVHGSKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=C1C=C(C=C2F)F)N3C(=CNC3=S)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](COC2=C1C=C(C=C2F)F)N3C(=CNC3=S)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClF2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

677773-32-9
Record name (R)-5-(2-Aminoethyl)-1-(6,8-difluorochroman-3-yl)-1H-imidazole-2(3H)-thione hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Molecular Mechanisms of Action of Etamicastat Hydrochloride

Reversible Inhibition of Peripheral Dopamine-β-Hydroxylase (DβH) by Etamicastat (B1249725) Hydrochloride

Etamicastat hydrochloride functions as a direct and reversible inhibitor of dopamine-β-hydroxylase (DβH). researchgate.netnih.gov DβH is a critical enzyme in the catecholamine synthesis pathway, responsible for the conversion of dopamine (B1211576) to norepinephrine (B1679862). Etamicastat's inhibitory action is highly selective for peripheral DβH, as the compound has limited access to the central nervous system. researchgate.netnih.gov This selectivity is a key feature of its pharmacological profile.

The inhibition of DβH by etamicastat is a reversible process, meaning the enzyme's function can be restored. researchgate.netresearchgate.netnih.gov This characteristic distinguishes it from irreversible inhibitors. Research has established that etamicastat binds to the active site of the DβH enzyme, thereby preventing it from catalyzing the conversion of its substrate, dopamine. scbt.com The potency of this inhibition is significant, with studies reporting an IC50 value of 107 nM for etamicastat. medchemexpress.commedchemexpress.eu

Impact on Catecholamine Biosynthesis: Conversion of Dopamine to Norepinephrine

This targeted disruption in catecholamine biosynthesis is the primary mechanism through which etamicastat exerts its pharmacological effects. The reduction in norepinephrine production is a direct consequence of the enzyme's inhibition, leading to altered levels of both dopamine and norepinephrine in various tissues.

Downstream Effects on Norepinephrine Levels in Sympathetically Innervated Tissues

The inhibition of DβH by etamicastat results in a notable decrease in norepinephrine levels in sympathetically innervated tissues. researchgate.netnih.gov This effect has been observed in various preclinical models. For instance, in spontaneously hypertensive rats (SHRs), administration of etamicastat led to a time-dependent decrease in the noradrenaline-to-dopamine ratios in the heart and kidneys. researchgate.net

In a study involving healthy human subjects, repeated administration of etamicastat resulted in a decrease in urinary norepinephrine excretion. nih.gov At higher doses, this reduction was in the range of 32-36%. nih.govcore.ac.uk This systemic decrease in norepinephrine levels is a direct downstream consequence of DβH inhibition and is central to the therapeutic potential of etamicastat.

Modulation of Dopamine Levels in Cardiovascular Tissues and Urine by this compound

A key consequence of inhibiting the conversion of dopamine to norepinephrine is an increase in the levels of dopamine. researchgate.netnih.gov This effect has been documented in both cardiovascular tissues and urine. In studies with dopamine D2 receptor-deficient mice, etamicastat treatment led to increased cardiac and urinary dopamine levels. nih.govpatsnap.com This elevation in dopamine is a direct result of its reduced conversion to norepinephrine.

Preclinical Research Findings on Etamicastat Hydrochloride

In Vitro Pharmacological Characterization of Etamicastat (B1249725) Hydrochloride

The in vitro studies of etamicastat hydrochloride were designed to determine its potency and selectivity as an enzyme inhibitor and to assess its cardiovascular safety profile at a cellular level.

This compound is identified as a potent and reversible inhibitor of dopamine-β-hydroxylase (DBH). medchemexpress.commedchemexpress.comszabo-scandic.combioscience.co.uk The compound's inhibitory activity against DBH is a key element of its mechanism of action. acetherapeutics.com In vitro assays have established that this compound has a half-maximal inhibitory concentration (IC50) value of 107 nM for DBH. medchemexpress.commedchemexpress.comszabo-scandic.combioscience.co.ukacetherapeutics.comresearchgate.net While the main metabolites of etamicastat also inhibit DBH, only etamicastat itself demonstrated significant pharmacological effects on the sympathetic nervous system in in vivo conditions. researchgate.net

CompoundTarget EnzymeIC50 Value
This compoundDopamine-β-Hydroxylase (DBH)107 nM medchemexpress.commedchemexpress.comszabo-scandic.combioscience.co.uk

The cardiovascular safety of this compound was evaluated to identify any potential off-target effects, particularly on cardiac ion channels that are critical for normal heart rhythm.

A crucial aspect of cardiovascular safety assessment is the evaluation of a compound's effect on the human Ether-à-go-go-Related Gene (hERG) potassium ion channel. Etamicastat was found to block the hERG current amplitude in human embryonic kidney (HEK 293) cells, with an IC50 value of 44.0 µg/ml (141 µM). medchemexpress.commedchemexpress.comnih.govglpbio.com Further investigation in isolated male dog Purkinje fibers showed that at concentrations of 0.3 and 3 µg/ml, etamicastat had no effect on the action potential. nih.gov However, at a higher concentration of 30 µg/ml, it produced significant effects on several action potential parameters, including a 4% increase in resting membrane potential, a 4% decrease in action potential amplitude, a 14% decrease in action potential duration at 60% repolarization, and a 5% increase at 90% repolarization. nih.gov

ParameterTest SystemResult (IC50)
hERG Current Amplitude BlockadeHEK 293 Cells44.0 µg/ml (141 µM) medchemexpress.comnih.govglpbio.com

Cardiovascular Safety Pharmacology Profile of this compound

In Vivo Animal Models of Cardiovascular Function with this compound

In vivo studies using animal models were conducted to assess the real-world physiological effects of this compound, particularly its efficacy as an antihypertensive agent.

The spontaneously hypertensive rat (SHR) is a widely used genetic model of essential hypertension. Studies have shown that etamicastat effectively decreases blood pressure in the SHR model. nih.gov This effect is observed when etamicastat is administered alone or in combination with other antihypertensive drugs. researchgate.netresearchgate.net

Oral administration of this compound resulted in a dose-dependent lowering of both systolic and diastolic blood pressure in spontaneously hypertensive rats (SHR). nih.govresearchgate.netcore.ac.uknih.gov This blood pressure-lowering effect was observed without a corresponding change in heart rate. nih.govresearchgate.net In contrast, the compound did not affect blood pressure in normotensive control rats. nih.govresearchgate.net Chronic administration of etamicastat has also been shown to significantly reduce blood pressure in SHRs. nih.govresearchgate.net One study noted that long-term treatment over 24 weeks resulted in a reduction in mean systolic blood pressure of 37 mmHg in these animals. researchgate.net

Animal ModelParameter MeasuredObserved Effect
Spontaneously Hypertensive Rats (SHR)Systolic Blood Pressure (SBP)Dose-dependent reduction nih.govresearchgate.netresearchgate.net
Spontaneously Hypertensive Rats (SHR)Diastolic Blood Pressure (DBP)Dose-dependent reduction nih.govresearchgate.netresearchgate.net

Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)

Absence of Reflex Tachycardia or Heart Rate Changes in SHR

A notable finding in studies involving spontaneously hypertensive rats (SHR) is that the administration of this compound leads to a reduction in blood pressure without causing reflex tachycardia, a compensatory increase in heart rate that often accompanies a drop in blood pressure. researchgate.netnih.govresearchgate.net Oral administration of etamicastat to SHRs resulted in a dose-dependent decrease in both systolic and diastolic blood pressure, while heart rate remained unaffected. researchgate.netcore.ac.uk This lack of effect on heart rate was observed even with chronic administration. nih.govcore.ac.uk This characteristic suggests a potential advantage over other antihypertensive agents that can trigger this undesirable reflex.

Effects of Chronic this compound Administration on Blood Pressure and Urinary Norepinephrine (B1679862) Excretion in SHR

Chronic administration of this compound in drinking water to spontaneously hypertensive rats (SHR) has been shown to significantly lower both blood pressure and the urinary excretion of norepinephrine. researchgate.netresearchgate.netcore.ac.uk In one long-term study, etamicastat reduced systolic and diastolic blood pressure in SHRs starting from 16 weeks of age, with mean decreases of 37 and 32 mm Hg, respectively, over the subsequent 24 weeks of treatment. nih.gov This blood pressure-lowering effect was accompanied by a significant reduction in urinary norepinephrine levels. nih.gov Conversely, a significant increase in urinary dopamine (B1211576) excretion was observed in the SHRs treated with etamicastat. nih.govresearchgate.netcore.ac.uk These findings demonstrate the sustained efficacy of etamicastat in a model of chronic hypertension.

Synergistic Antihypertensive Effects in Combination with Other Agents in SHR

Research has demonstrated that this compound can work synergistically with other classes of antihypertensive drugs to enhance blood pressure reduction in spontaneously hypertensive rats (SHR). researchgate.net When combined with agents such as captopril, losartan, hydrochlorothiazide, metoprolol, prazosin, and diltiazem, etamicastat amplified the antihypertensive effects of these drugs. researchgate.net This suggests that inhibiting dopamine β-hydroxylase with etamicastat, either as a standalone therapy or in combination with other treatments, could be a valuable strategy for managing high blood pressure. researchgate.net

Investigations in Dopamine D2 Receptor-Deficient (D2−/−) Mice

To further understand the mechanisms of etamicastat, studies have been conducted in mice genetically engineered to lack the dopamine D2 receptor (D2−/−). These mice exhibit hypertension, which is partly attributed to increased activity of the sympathetic nervous system. nih.govnih.govscience.gov

Normalization of Elevated Blood Pressure in D2−/− Mice

In dopamine D2 receptor-deficient (D2−/−) mice, which present with elevated blood pressure, this compound has been shown to be effective in normalizing this hypertension. nih.govnih.govscience.gov Administration of etamicastat to these mice, both acutely via gavage and chronically in drinking water, successfully decreased their blood pressure to levels comparable to those of their wild-type (D2+/+) counterparts. nih.govnih.govscience.gov For instance, in anesthetized D2−/− mice, a single dose of etamicastat lowered the systolic blood pressure from 122±1 mmHg to levels similar to the 96±6 mmHg seen in D2+/+ mice. nih.gov

Alterations in Cardiac and Renal Norepinephrine and Dopamine Levels in D2−/− Mice

Consistent with its mechanism of action, etamicastat administration in D2−/− mice led to significant changes in catecholamine levels. researchgate.netnih.govnih.gov The treatment caused a decrease in cardiac and renal norepinephrine content. researchgate.netnih.govpatsnap.com Concurrently, there was an increase in cardiac and urinary dopamine levels. researchgate.netnih.govnih.gov The dopamine-to-norepinephrine ratio was consequently increased in the heart and urine of these mice. nih.gov

Below is an interactive data table summarizing the effects of etamicastat on catecholamine levels in D2−/− mice.

Tissue/FluidNorepinephrine (NE)Dopamine (DA)DA/NE Ratio
Heart DecreasedIncreasedIncreased
Kidney DecreasedNo Significant Change-
Urine No Significant ChangeIncreasedIncreased

This table represents the general trends observed in studies and specific quantitative changes may vary.

Impact on Renal Oxidative Stress and Sodium Transporter Expressions in D2−/− Mice

The hypertension in D2−/− mice is associated with increased renal oxidative stress and altered expression of sodium transporters. nih.govnih.govscience.gov Etamicastat treatment was found to address these abnormalities. It normalized the increased renal protein expression of NADPH oxidase isoenzymes, which are key sources of reactive oxygen species, and urinary 8-isoprostane, a marker of oxidative stress. nih.govscience.govpatsnap.com Furthermore, etamicastat reversed the elevated renal expression of the sodium-hydrogen exchanger 3 (NHE3) and the sodium-chloride cotransporter (NCC). nih.govnih.govpatsnap.com Interestingly, it also increased the expression of the sodium-potassium ATPase (NaKATPase) and the dopamine D1 receptor, while decreasing the expression of the endothelin B receptor. nih.gov

An interactive data table summarizing the impact of etamicastat on key renal markers in D2−/− mice is provided below.

Renal MarkerEffect of Etamicastat
NADPH Oxidase Isoenzymes Normalized (Decreased)
Urinary 8-isoprostane Normalized (Decreased)
NHE3 Expression Normalized (Decreased)
NCC Expression Normalized (Decreased)
NaKATPase Expression Increased
Dopamine D1 Receptor Expression Increased
Endothelin B Receptor Expression Normalized (Decreased)

This table illustrates the directional changes in the expression or levels of these renal markers following etamicastat treatment in D2−/− mice.

Effects on Survival Rates in Cardiomyopathic Hamsters with Congestive Heart Failure

Preclinical investigations in animal models of heart failure have demonstrated the potential of etamicastat to improve survival outcomes. Specifically, in studies involving male cardiomyopathic hamsters (Bio TO-2 dilated strain) suffering from advanced congestive heart failure, administration of etamicastat led to increased survival rates. researchgate.net This therapeutic benefit is attributed to its ability to modulate the sympathetic nervous system, a key player in the pathophysiology of heart failure. By inhibiting dopamine β-hydroxylase (DBH), etamicastat reduces the production of norepinephrine, thereby lessening the chronic sympathetic overstimulation that contributes to cardiac remodeling and progression of heart failure. The positive impact on survival in this specific hamster model underscores the potential therapeutic relevance of peripheral DBH inhibition in managing severe congestive heart failure. researchgate.net

Brain Distribution and Blood-Brain Barrier Penetration: Comparison with Nepicastat (B1663631)

A critical feature of etamicastat highlighted in preclinical studies is its limited ability to cross the blood-brain barrier (BBB), ensuring its pharmacological action is primarily confined to the peripheral nervous system. researchgate.netnih.gov This characteristic distinguishes it from other DBH inhibitors, such as nepicastat, which readily penetrates the brain and exerts central effects. researchgate.netbiocrick.comnih.gov

Quantitative whole-body autoradiography studies in rats have confirmed a very limited transfer of etamicastat-related radioactivity into brain tissues. nih.gov This peripheral selectivity is considered a significant clinical advantage, as it avoids the potential for central nervous system side effects that could arise from altering norepinephrine levels in the brain. researchgate.net

Comparative studies with nepicastat have further elucidated the reasons for this difference in brain penetration. In vitro permeability assays using Caco-2 and MDCK-II cell lines, which model the intestinal barrier and the BBB respectively, revealed that etamicastat's permeability is significantly lower than that of nepicastat. biocrick.com Although both compounds are substrates for the P-glycoprotein (P-gp) efflux transporter, the inherently lower permeability of etamicastat is a key determinant of its restricted brain access. biocrick.comscience.gov Even with the co-administration of a P-gp inhibitor, the resulting brain exposure to etamicastat remained markedly lower than that observed for nepicastat. biocrick.com

In Vitro Permeability Comparison: Etamicastat vs. Nepicastat

CompoundCell LineApparent Permeability (Papp) (cm/s)Fold Difference vs. EtamicastatReference
EtamicastatCaco-21.2 x 10-5- biocrick.com
NepicastatCaco-2-5-fold higher biocrick.com
EtamicastatMDCK-II1.1 x 10-6- biocrick.com
NepicastatMDCK-II-50-fold higher biocrick.com

Preclinical Metabolic and Disposition Studies of this compound

Identification and Characterization of Major Metabolites, e.g., BIA 5-961

The primary metabolic transformation of etamicastat in preclinical models, particularly in rats, is N-acetylation of its aminoethyl side chain. nih.gov This process yields the major metabolite, BIA 5-961. researchgate.netnih.gov In studies on rats, BIA 5-961 accounted for approximately 44% of the total etamicastat and its quantified metabolites. nih.gov

Other, less prominent metabolites have also been identified, resulting from different metabolic pathways. These include BIA 5-965, which is formed through oxidation, and BIA 5-998, which results from oxidative deamination followed by oxidation. nih.gov Together, these two metabolites represented about 13% of the total drug and its measured metabolites in rats. nih.gov Trace quantities of a de-sulfated form of BIA 5-961 and an S-glucuronide conjugate have also been detected. nih.gov

Major Preclinical Metabolites of Etamicastat in Rats

MetaboliteFormation PathwayRelative AbundanceReference
BIA 5-961N-acetylation~44% nih.gov
BIA 5-965Oxidation~13% (combined) nih.gov
BIA 5-998Oxidative Deamination & Oxidation nih.gov

Elucidation of Metabolic Pathways (N-acetylation, Glucuronidation, Oxidation, Oxidative Deamination, De-sulfation)

Preclinical studies have revealed that etamicastat is subject to several metabolic transformations. The principal metabolic route is N-acetylation, a phase II conjugation reaction that forms the main metabolite, BIA 5-961. researchgate.net This reaction is catalyzed by N-acetyltransferase enzymes, with studies on human recombinant enzymes indicating that both NAT1 and NAT2 can conjugate etamicastat, though NAT2 shows a higher affinity. nih.gov

Beyond N-acetylation, etamicastat undergoes metabolism through several other pathways:

Oxidation: This process leads to the formation of the metabolite BIA 5-965. nih.gov

Oxidative Deamination: The aminoethyl moiety of etamicastat can be deaminated through oxidation, which is a step in the formation of metabolite BIA 5-998. nih.govresearchgate.net

Glucuronidation: Conjugation with glucuronic acid is another identified pathway for etamicastat and its metabolites. researchgate.net Specifically, an S-glucuronide metabolite has been detected in trace amounts. nih.gov

De-sulfation: The metabolic process of de-sulfation has also been observed, particularly with the N-acetylated metabolite, BIA 5-961. nih.govresearchgate.net

Oral Bioavailability and Elimination Characteristics in Animal Models

Pharmacokinetic studies in animal models have characterized the absorption and elimination of etamicastat. In male Wistar rats, etamicastat demonstrated moderate to good oral bioavailability, with an absolute bioavailability reported to be 64%. nih.govmedchemexpress.com Following a single oral administration in this model, the maximum plasma concentration (Cmax) reached was 4.9 nM, and the terminal elimination half-life (T1/2) was 3.7 hours. medchemexpress.comanjiechem.com

Elimination of etamicastat and its metabolites occurs primarily through the kidneys. nih.gov In studies using radiolabeled etamicastat in rats, approximately 90% of the administered radioactive dose was recovered, mostly via renal excretion over a period of five days. nih.gov There are notable species differences in metabolism; for instance, rats and hamsters show high rates of N-acetylation, whereas this pathway is nearly absent in mice, rabbits, minipigs, monkeys, and dogs, which can influence the pharmacokinetic profile across different preclinical species. nih.gov

Clinical Research and Development of Etamicastat Hydrochloride

Human Pharmacokinetic and Pharmacodynamic Studies of Etamicastat (B1249725) Hydrochloride

Tolerability and Pharmacokinetic Profiles in Healthy Human Subjects

Clinical studies in healthy human subjects have found that etamicastat hydrochloride is generally well tolerated. nih.govnih.gov In a double-blind, randomized, placebo-controlled study involving healthy young male volunteers who received once-daily oral doses for 10 days, the compound was tolerated across the tested dose range. nih.gov

Following oral administration, etamicastat undergoes N-acetylation to form its primary metabolite, BIA 5-961. nih.govnih.gov Both etamicastat and BIA 5-961 exhibit approximately linear pharmacokinetics. nih.govresearchgate.net The systemic exposure to both the parent compound and its metabolite increases in a manner that is roughly proportional to the dose administered. nih.gov

In studies with healthy subjects receiving repeated doses, maximum plasma concentrations (Cmax) for etamicastat were reached between 1 to 3 hours post-dose, while the Cmax for the metabolite BIA 5-961 was achieved between 2 to 4 hours after administration. nih.govnih.gov The elimination half-life after 10 days of administration ranged from 18.1 to 25.7 hours for etamicastat and from 6.7 to 22.5 hours for its metabolite. nih.gov

Pharmacokinetic Parameters of Etamicastat and Metabolite BIA 5-961 After 10 Days of Dosing in Healthy Subjects nih.govnih.gov
ParameterEtamicastatMetabolite (BIA 5-961)
Time to Maximum Plasma Concentration (Tmax)1–3 hours2–4 hours
Elimination Half-life (t½)18.1–25.7 hours6.7–22.5 hours

Upon repeated once-daily administration, etamicastat accumulates in the plasma. nih.govnih.gov Steady-state plasma concentrations for both etamicastat and its metabolite, BIA 5-961, were generally achieved within 9 days of continuous dosing. nih.gov The mean observed accumulation ratio was reported to be between 1.3 and 1.9 for etamicastat and between 1.3 and 1.6 for BIA 5-961. nih.govnih.gov This accumulation is consistent with the drug's elimination half-life. nih.gov

A significant finding in the clinical development of etamicastat is the pronounced effect of the N-acetyltransferase 2 (NAT2) enzyme phenotype on its pharmacokinetics. nih.govnih.gov The NAT2 enzyme is responsible for the N-acetylation of etamicastat to its metabolite, BIA 5-961. nih.gov Genetic polymorphisms in the NAT2 gene result in different enzyme activity levels, categorizing individuals primarily as rapid or slow acetylators. nih.gov

This genetic variability is the main cause of the high interindividual differences observed in the pharmacokinetic parameters of etamicastat. nih.govnih.gov In clinical studies, the systemic exposure (Area Under the Curve, or AUC) to etamicastat was significantly higher in individuals identified as slow or poor acetylators compared to rapid acetylators. nih.govnih.gov

In healthy subjects, the systemic exposure to etamicastat in NAT2 slow acetylators was 1.5 to 6.7 times higher than that observed in rapid acetylators. nih.gov

Conversely, rapid acetylators showed a 1.5- to 3.5-fold increase in systemic exposure to the N-acetylated metabolite, BIA 5-961. nih.gov

In patients with hypertension, the mean AUC for etamicastat was found to be 2- to 3-fold greater in poor acetylators than in rapid acetylators following repeated administration. nih.gov

Influence of NAT2 Phenotype on Systemic Exposure to Etamicastat and its Metabolite nih.govnih.gov
PhenotypeRelative Exposure to Etamicastat (Parent Drug)Relative Exposure to BIA 5-961 (Metabolite)
Slow/Poor Acetylators1.5 to 6.7 times higher than rapid acetylatorsLower than rapid acetylators
Rapid AcetylatorsBaseline1.5 to 3.5 times higher than slow acetylators

Pharmacodynamic Markers: Urinary Excretion of Norepinephrine (B1679862)

As an inhibitor of dopamine-β-hydroxylase (DβH), the enzyme that converts dopamine (B1211576) to norepinephrine, etamicastat's pharmacodynamic effect can be monitored by measuring changes in catecholamine levels. nih.gov A key pharmacodynamic marker is the urinary excretion of norepinephrine. nih.govnih.gov

In a study with healthy volunteers, repeated administration of etamicastat resulted in a decrease in the 24-hour urinary excretion of norepinephrine, which is consistent with the drug's intended mechanism of action. nih.gov This effect was observed at various dose levels. For doses of 100 mg and higher, the decrease in norepinephrine urinary excretion was between 32% and 36% by day 10 of treatment compared to day 1. nih.gov

Percent Decrease in 24-hour Urinary Norepinephrine Excretion on Day 10 vs. Day 1 in Healthy Subjects nih.gov
Etamicastat Once-Daily DoseDecrease in Norepinephrine Excretion
25 mg24%
50 mg18%
100 mg36%
200 mg34%
400 mg32%
600 mg34%

Effects on Blood Pressure in Patients with Arterial Hypertension

The clinical efficacy of etamicastat as an antihypertensive agent has been evaluated in male patients with mild to moderate arterial hypertension. nih.govresearchgate.net In a randomized, double-blind, placebo-controlled study, patients received once-daily doses of 50 mg, 100 mg, or 200 mg of etamicastat or a placebo for a duration of 10 days. nih.gov

The study demonstrated dose-dependent decreases in both systolic and diastolic blood pressure after 10 days of treatment, as measured by 24-hour ambulatory blood pressure monitoring. nih.govresearchgate.net The reductions in nighttime systolic blood pressure (SBP) compared to placebo were statistically significant across all tested doses of etamicastat. nih.gov The antihypertensive effect appeared to be dose-dependent up to the 100 mg dose. nih.govresearchgate.net

Mean Decrease in Nighttime Systolic Blood Pressure (SBP) vs. Placebo in Hypertensive Patients nih.gov
Etamicastat Once-Daily DoseMean Decrease in Nighttime SBP (mm Hg)Statistical Significance (P-value)
50 mg-11.66P < 0.05
100 mg-14.92P < 0.01
200 mg-13.62P < 0.01

Cardiovascular Safety Assessment in Human Clinical Trials (ECG Parameters)

The cardiovascular safety of this compound, particularly its effect on cardiac repolarization, has been evaluated in early-phase clinical trials. In a double-blind, randomized, placebo-controlled study involving rising multiple doses of etamicastat (ranging from 25 mg to 600 mg daily for 10 days) in healthy young male volunteers, electrocardiogram (ECG) parameters were monitored. The results of this study showed no clinically significant abnormalities in ECG readings. nih.govnih.govresearchgate.net

There was no statistical significance in the change in the QTc interval, corrected using Fridericia's formula (QTcF), and all QTcF values remained below the cautionary threshold of 450 milliseconds. nih.gov The study found no apparent trends in ECG parameters over time and no discernible differences between the various dose groups and placebo. nih.gov This suggests no evidence for a prolongation of the QT interval at the doses studied in this population. nih.gov

Preclinical studies in telemetered conscious male dogs did show a slight prolongation of the QTc interval (8-9% maximum) at high doses (10 and 20 mg/kg), which resulted in plasma concentrations significantly higher than those expected at therapeutic doses in humans. nih.gov However, no arrhythmias or other changes in ECG morphology were observed. nih.gov Researchers concluded that the modest QTc interval prolongation seen in dogs at high plasma concentrations suggests that etamicastat is not likely to prolong the QT interval at therapeutic doses in humans. nih.gov

Impact of Food Intake on this compound Pharmacokinetics

The influence of food on the absorption and pharmacokinetic profile of this compound was investigated in a single-center, open-label, randomized, two-way crossover study involving 12 healthy male subjects. Participants received a single 200 mg oral dose of etamicastat on two separate occasions: once after a standard high-fat, high-calorie meal and once after a minimum 10-hour fast. nih.govcenterwatch.comclinicaltrials.gov

Systemic exposure to the inactive N-acetylated metabolite of etamicastat, BIA 5-961, was decreased when the parent drug was administered with food. nih.gov Given that the extent of exposure to the active drug, etamicastat, is not significantly altered, it is suggested that the delay in absorption and the decrease in peak exposure are not clinically significant. nih.gov

Pharmacokinetic Parameters of Etamicastat (200 mg) Under Fed and Fasted Conditions
ParameterFastedFedGeometric Mean Ratio (90% CI)
Cmax229 ng/mL166 ng/mL72.27% (64.98, 80.38)
AUClast1856 ng·h/mL1737 ng·h/mL93.59% (89.28, 98.11)
AUC∞2238 ng·h/mL2119 ng·h/mL96.47% (91.67, 101.53)

Pharmacokinetics and Tolerability in Elderly versus Young Healthy Subjects

A single-center, open-label, parallel-group study was conducted to compare the pharmacokinetic profile and tolerability of this compound in 12 elderly (aged ≥65 years) and 13 young (aged 18-45 years) healthy male subjects. Participants in both groups received a single 100 mg dose of etamicastat, followed by a regimen of 100 mg once daily for 7 days. nih.gov

The study found that the pharmacokinetic profile of etamicastat was not significantly different between the elderly and young subjects. nih.gov Following a single dose, the geometric mean ratios (elderly/young) for Cmax and AUC from time zero to infinity (AUC0-∞) were close to unity, with the 90% confidence intervals largely overlapping. A similar outcome was observed at steady-state after repeated dosing for Cmax and AUC over a 24-hour period (AUC0-24). nih.gov

Etamicastat reached steady-state plasma concentrations after 3 to 4 days of daily dosing in both age groups, with a mean accumulation ratio of 1.7 in both cohorts. nih.gov A large interindividual variability in the pharmacokinetic parameters of both etamicastat and its metabolite, BIA 5-961, was noted, which was attributed to the N-acetyltransferase 2 (NAT2) acetylator status of the subjects. nih.gov

Comparison of Etamicastat Pharmacokinetic Parameters in Elderly vs. Young Subjects (100 mg Dose)
ParameterConditionElderly (n=12) Mean (SD)Young (n=13) Mean (SD)Elderly/Young Geometric Mean Ratio (90% CI)
Cmax (ng/mL/kg)Single Dose1.3 (0.5)1.2 (0.5)0.944 (0.788-1.131)
AUC0-∞ (ng·h/mL/kg)Single Dose12.5 (6.5)10.5 (4.8)1.164 (0.730-1.855)
Cmax (ng/mL/kg)Steady State1.8 (0.5)1.5 (0.7)1.225 (0.960-1.563)
AUC0-24 (ng·h/mL/kg)Steady State15.0 (6.4)12.5 (6.5)1.171 (0.850-1.612)

Clinical Efficacy Studies of this compound

Antihypertensive Effect Assessment via Ambulatory Blood Pressure Monitoring (ABPM)

The antihypertensive efficacy of this compound has been evaluated in clinical trials utilizing 24-hour ambulatory blood pressure monitoring (ABPM). This methodology provides a comprehensive assessment of a drug's effect on blood pressure throughout the day and night, offering advantages over single in-office measurements. nih.gov

In a randomized, double-blind, placebo-controlled study conducted in male patients with mild to moderate hypertension, the effect of once-daily doses of etamicastat (50, 100, or 200 mg) administered for 10 days was assessed using ABPM. nih.gov The results demonstrated dose-dependent decreases in both systolic and diastolic blood pressure over the 24-hour period. nih.gov The use of ABPM was crucial in characterizing the blood pressure-lowering profile of etamicastat, particularly in identifying its effects during different periods, such as the nighttime, which is a significant predictor of cardiovascular risk. nih.govresearchgate.net

Observed Blood Pressure Lowering in Hypertensive Patient Populations

Clinical studies in patients with mild to moderate arterial hypertension have demonstrated that this compound effectively lowers blood pressure. nih.govresearchgate.netnih.gov In a study involving hypertensive male patients, once-daily oral administration of etamicastat for 10 days resulted in statistically significant reductions in blood pressure compared to placebo. nih.gov

The blood pressure-lowering effect was observed to be dose-dependent up to the 100 mg dose. nih.gov Notably, the reductions in nighttime systolic blood pressure (SBP) were statistically significant across all tested doses (50 mg, 100 mg, and 200 mg) when compared with the placebo group. nih.gov This effect on nocturnal blood pressure is particularly relevant, as nighttime blood pressure is a strong independent predictor of cardiovascular events. researchgate.net The observed blood pressure reduction was not accompanied by reflex tachycardia. researchgate.net

Mean Decrease in Nighttime Systolic Blood Pressure (SBP) vs. Placebo after 10 Days of Etamicastat Treatment
Etamicastat DoseMean Decrease in SBP (mm Hg)95% Confidence Interval (CI)P-value
50 mg-11.66-21.57 to -1.76<0.05
100 mg-14.92-24.98 to -4.87<0.01
200 mg-13.62-22.29 to -3.95<0.01

Clinical Trial Status and Trajectory of this compound

This compound, also known as BIA 5-453, was developed by the pharmaceutical company Bial-Portela & Cª, S.A. as a peripherally selective, reversible inhibitor of the enzyme dopamine β-hydroxylase. newdrugapprovals.org The primary therapeutic indications targeted for its development were hypertension and heart failure. nih.govresearchgate.netwikipedia.org

The clinical development program for etamicastat progressed through early-phase trials. It successfully completed Phase 1 studies in healthy volunteers to assess its safety, tolerability, and pharmacokinetic profile. nih.govnih.gov Subsequently, it entered Phase 2 clinical trials to evaluate its efficacy and further establish its safety in patients with hypertension. nih.govnewdrugapprovals.org These trials demonstrated its ability to lower blood pressure. nih.gov Despite these findings, the development of etamicastat was ultimately discontinued. As of August 2016, the clinical development of this compound was halted, and the compound was never marketed. wikipedia.org

Current and Historical Clinical Development Status

This compound has been the subject of clinical investigation primarily for its potential as a therapeutic agent for hypertension and heart failure nih.govresearchgate.net. As a reversible inhibitor of the enzyme dopamine β-hydroxylase (DβH), it is designed to reduce the biosynthesis of norepinephrine from dopamine in the sympathetic nervous system researchgate.net.

Historically, the clinical development of etamicastat has progressed through early-phase trials. Phase I studies were conducted in healthy volunteers to assess the compound's safety, tolerability, and pharmacokinetics nih.gov. For instance, a double-blind, randomized, placebo-controlled study evaluated rising multiple doses of etamicastat in healthy young male volunteers nih.govnih.gov. This trial involved the administration of once-daily doses ranging from 25 mg to 600 mg for 10 days nih.gov.

Following the initial safety and pharmacokinetic assessments, etamicastat advanced to Phase II clinical development. A key study in this phase was a randomized, double-blind, placebo-controlled trial involving male patients aged 18 to 65 with mild to moderate hypertension nih.govresearchgate.net. This trial assessed the tolerability, pharmacokinetics, and pharmacodynamics of the drug over a 10-day period nih.govresearchgate.net. The findings from these early-phase trials have established a foundational understanding of the drug's behavior in humans, showing a pharmacokinetic profile suitable for a once-daily regimen and demonstrating a dose-dependent antihypertensive effect nih.govresearchgate.net. While etamicastat has been evaluated for hypertension and heart failure, its development status indicates it has been in the investigational stages nih.govresearchgate.netdrugbank.com.

Table 1: Summary of Selected Etamicastat Clinical Trials

Phase Study Population Purpose Key Findings
Phase I Healthy young male volunteers Assess safety, tolerability, and pharmacokinetics of rising multiple doses. Etamicastat was generally well tolerated; pharmacokinetics were found to be linear and markedly influenced by NAT2 phenotype. nih.govnih.gov
Phase II Male patients with mild to moderate hypertension Assess tolerability, pharmacokinetics, and antihypertensive effect. The drug was well tolerated and demonstrated dose-dependent decreases in systolic and diastolic blood pressure. nih.govresearchgate.net

Identification of Populations Requiring Further Study

Clinical research has indicated that for etamicastat to be fully evaluated as a novel antihypertensive therapy, its effects must be studied in broader populations nih.govresearchgate.net. The initial studies were conducted in specific, controlled groups, such as healthy young male volunteers and male patients with mild to moderate hypertension nih.govnih.gov. To establish broader efficacy and applicability, further research is necessary to include a more diverse range of patients. This includes individuals of different ages, sexes, and ethnicities, as well as patients with varying degrees of hypertension or comorbidities.

Potential for Personalized Medicine Approaches Based on NAT2 Genotyping

A significant finding in the clinical development of etamicastat is the substantial impact of the N-acetyltransferase 2 (NAT2) genotype on its pharmacokinetics nih.govnih.govnih.gov. Etamicastat is metabolized through N-acetylation to its metabolite, BIA 5-961 nih.govnih.gov. The NAT2 enzyme, which facilitates this process, is subject to genetic polymorphisms, leading to different metabolic rates among individuals mdpi.comnih.gov.

Individuals can be classified based on their NAT2 genotype as slow, intermediate, or fast acetylators mdpi.commedrxiv.org. This genetic variation leads to high interindividual variability in the pharmacokinetic parameters of etamicastat nih.govnih.gov. Research has shown that systemic exposure to etamicastat is markedly different between these groups. Specifically, slow acetylators exhibit significantly higher plasma concentrations of etamicastat compared to fast acetylators nih.govnih.gov. In one study, the mean area under the curve (AUC) for etamicastat was two- to three-fold greater in poor (slow) acetylators than in rapid acetylators after repeated administration nih.govresearchgate.net. The systemic exposure in slow acetylators was observed to be 1.5 to 6.7 times higher than in fast acetylators nih.gov.

This pronounced influence of the NAT2 phenotype on how the body processes etamicastat presents a clear opportunity for personalized medicine nih.govnih.gov. Genotyping patients for their NAT2 status before treatment could allow for dose adjustments tailored to their specific metabolic capacity nih.govnih.govnih.gov. Such a pharmacogenomic approach could help optimize therapeutic efficacy while minimizing potential variability in response nih.gov. The magnitude of the effect of the NAT2 phenotype is a strong argument for incorporating genotyping into future clinical trials to better interpret results and guide therapy nih.gov.

Table 2: Impact of NAT2 Phenotype on Etamicastat Systemic Exposure

NAT2 Phenotype Effect on Etamicastat Metabolism Resulting Systemic Exposure
Slow Acetylator Reduced N-acetylation to BIA 5-961. nih.gov 1.5 to 6.7 times higher exposure to etamicastat compared to fast acetylators. nih.gov
Fast Acetylator Efficient N-acetylation to BIA 5-961. nih.gov 1.5 to 3.5 times higher exposure to the metabolite BIA 5-961. nih.gov

Drug Interactions and Pharmacogenetics of Etamicastat Hydrochloride

Pharmacokinetic Interaction Mechanisms of Etamicastat (B1249725) Hydrochloride

The primary route of metabolism for etamicastat is N-acetylation, a process heavily dependent on the N-acetyltransferase (NAT) enzymes. The genetic variability of these enzymes, particularly N-Acetyltransferase 2 (NAT2), plays a pivotal role in the pharmacokinetic disposition of etamicastat.

Role of N-Acetyltransferase 2 (NAT2) Polymorphism in Etamicastat Metabolism

The biotransformation of etamicastat is significantly influenced by genetic polymorphisms in the NAT2 gene nih.gov. This enzyme is responsible for the N-acetylation of etamicastat to its major, yet inactive, metabolite, BIA 5-961 nih.gov. The NAT2 gene is highly polymorphic, leading to different enzyme activity levels in the population. Individuals can be classified into three main phenotypes based on their NAT2 genotype: rapid, intermediate, and slow acetylators researchgate.netresearchgate.net.

Studies have confirmed that N-acetylation by NAT2 is the main metabolic pathway for etamicastat nih.govdntb.gov.ua. The significant interindividual variability observed in the pharmacokinetic parameters of both etamicastat and its metabolite, BIA 5-961, is primarily attributed to the NAT2 acetylation status nih.govresearchgate.net. In vitro studies using human recombinant NAT enzymes have shown that while both NAT1 and NAT2 can conjugate etamicastat, NAT2 has a significantly higher affinity for the compound dntb.gov.ua. A strong correlation has been observed between the N-acetylation of etamicastat and sulfamethazine, a known selective substrate for NAT2, further solidifying the primary role of this enzyme in etamicastat's metabolism dntb.gov.ua.

Implications of NAT2 Phenotype for Systemic Exposure to Etamicastat and its Metabolites

The genetic polymorphism of NAT2 directly impacts the systemic exposure to etamicastat and its N-acetylated metabolite, BIA 5-961 nih.gov. Individuals with the slow acetylator phenotype exhibit a reduced capacity to metabolize etamicastat, leading to a significantly higher systemic exposure to the parent drug. Conversely, rapid acetylators metabolize etamicastat more efficiently, resulting in lower exposure to the parent drug and higher concentrations of the inactive metabolite, BIA 5-961 nih.govnih.gov.

Clinical studies have demonstrated that in NAT2 slow acetylators, the systemic exposure to etamicastat can be 1.5 to 6.7 times higher than in rapid acetylators nih.gov. In contrast, rapid acetylators show a 1.5- to 3.5-fold increase in systemic exposure to the N-acetylated metabolite nih.gov. This marked difference in drug exposure based on NAT2 phenotype underscores the importance of considering genotyping in clinical trials to manage the high variability in pharmacokinetic parameters nih.gov.

Impact of NAT2 Phenotype on Systemic Exposure to Etamicastat and its Metabolite
NAT2 PhenotypeSystemic Exposure to Etamicastat (Parent Drug)Systemic Exposure to BIA 5-961 (N-acetylated Metabolite)
Slow Acetylator1.5 to 6.7 times higher than rapid acetylatorsLower than rapid acetylators
Rapid AcetylatorLower than slow acetylators1.5 to 3.5 times higher than slow acetylators

Contribution of NAT1 to Etamicastat Metabolism

While NAT2 is the primary enzyme involved in the N-acetylation of etamicastat, N-Acetyltransferase 1 (NAT1) also contributes to its metabolism, albeit to a lesser extent dntb.gov.ua. In vitro studies with human recombinant enzymes have shown that NAT1 can conjugate etamicastat; however, it has a lower affinity for the substrate compared to NAT2 dntb.gov.ua. No significant correlation was found between etamicastat N-acetylation and the use of p-aminosalicylic acid, a selective substrate for NAT1 dntb.gov.ua. Given that NAT1 is widely distributed throughout various tissues, it is plausible that it plays a role in the non-hepatic metabolism of etamicastat dntb.gov.ua. However, clinical studies have not found a relevant effect of the NAT1 phenotype on the pharmacokinetics of etamicastat nih.gov.

Assessment of Potential Drug-Drug Interactions Through Metabolic Pathways

Etamicastat undergoes metabolism through several pathways in addition to N-acetylation, including glucuronidation, oxidation, oxidative deamination, and desulfation nih.gov. The involvement of multiple metabolic pathways suggests a potential for drug-drug interactions with concomitant medications that are substrates, inducers, or inhibitors of the same enzymes. However, specific studies detailing these potential interactions are limited. The primary metabolic pathway being N-acetylation via NAT2 suggests that drugs that are also metabolized by or interact with NAT2 could potentially alter the pharmacokinetics of etamicastat.

Pharmacodynamic Interaction Mechanisms of Etamicastat Hydrochloride

The primary pharmacodynamic effect of etamicastat is the reduction of norepinephrine (B1679862) biosynthesis, leading to a decrease in sympathetic nervous system activity. This mechanism forms the basis for potential pharmacodynamic interactions with other medications.

Considerations for Additive or Opposing Pharmacological Effects with Concomitant Medications

The antihypertensive effect of etamicastat can be influenced by co-administration with other drugs, primarily leading to additive effects with other antihypertensive agents.

Additive Effects:

Studies in spontaneously hypertensive rats have shown that combination therapy with etamicastat and other classes of antihypertensive drugs amplifies the blood pressure-lowering effects of all tested drugs nih.govdntb.gov.ua. Etamicastat has been evaluated in combination with:

Angiotensin-Converting Enzyme (ACE) Inhibitors: Captopril nih.gov

Angiotensin II Receptor Blockers (ARBs): Losartan nih.gov

Diuretics: Hydrochlorothiazide nih.gov

Beta-Blockers: Metoprolol nih.gov

Alpha-Blockers: Prazosin nih.gov

Calcium Channel Blockers: Diltiazem nih.gov

In these preclinical studies, the combination of etamicastat with these agents resulted in a greater reduction in blood pressure than with either agent alone, indicating an additive or synergistic antihypertensive effect nih.gov.

Opposing Effects:

Current literature does not provide specific evidence of opposing pharmacological effects when etamicastat is co-administered with other medications. The primary mechanism of action, inhibition of norepinephrine synthesis, suggests that drugs that increase sympathetic tone or interfere with the action of dopamine (B1211576) might theoretically counteract its effects, but specific interactions leading to opposing effects have not been documented.

Observed Effects of this compound in Combination with Other Antihypertensive Drugs

Preclinical research in spontaneously hypertensive rats (SHR) has demonstrated that this compound enhances the blood pressure-lowering effects of several classes of antihypertensive medications. nih.govresearchgate.net When administered as a monotherapy, etamicastat induced a dose-dependent reduction in blood pressure without causing reflex tachycardia, a common side effect of some antihypertensive drugs. nih.govresearchgate.net

Studies assessing the cardiovascular pharmacodynamic effects revealed that combination therapy with etamicastat amplified the antihypertensive effects of all tested drugs. nih.govresearchgate.net This suggests a potential role for etamicastat as an add-on therapy in managing hypertension. nih.govresearchgate.net The classes of antihypertensive drugs evaluated in combination with etamicastat are detailed below.

Table 1: Antihypertensive Drug Classes Studied in Combination with Etamicastat

Drug Class Representative Drug(s) Observed Effect in Combination with Etamicastat
Angiotensin-Converting Enzyme (ACE) Inhibitors Captopril Amplified antihypertensive effect
Angiotensin II Receptor Blockers (ARBs) Losartan Amplified antihypertensive effect
Diuretics Hydrochlorothiazide Amplified antihypertensive effect
Beta-Blockers Metoprolol Amplified antihypertensive effect
Alpha-Blockers Prazosin Amplified antihypertensive effect

Pharmacogenomic Considerations for this compound Therapy

The metabolism of etamicastat is significantly influenced by genetic variations in the N-acetyltransferase 2 (NAT2) enzyme, leading to substantial interindividual differences in its pharmacokinetic profile. nih.govnih.gov Etamicastat undergoes N-acetylation to form its metabolite, BIA 5-961. nih.govnih.gov The rate of this biotransformation is dependent on an individual's NAT2 phenotype, which classifies them as either a slow, intermediate, or rapid acetylator. nih.gov

This genetic polymorphism is the primary cause of the high variability, with coefficients of variation approaching 100% for some parameters, observed in the pharmacokinetics of both etamicastat and its metabolite. nih.gov

Key findings on the influence of NAT2 status include:

Etamicastat Exposure: Systemic exposure to etamicastat is markedly higher in individuals who are NAT2 slow acetylators. Studies have shown that the area under the curve (AUC) for etamicastat was 1.5 to 6.7 times greater in slow acetylators compared to rapid acetylators. nih.gov Another study reported a 2- to 3-fold greater mean etamicastat AUC in poor acetylators after repeated dosing. nih.gov

Metabolite Exposure: Conversely, systemic exposure to the N-acetylated metabolite, BIA 5-961, is significantly higher in rapid acetylators. nih.gov Exposure to BIA 5-961 was found to be 1.5 to 3.5 times higher in rapid NAT2 acetylators compared to their slow-metabolizing counterparts. nih.gov

Table 2: Impact of NAT2 Phenotype on Etamicastat and Metabolite Exposure

Phenotype Change in Etamicastat Exposure (AUC) vs. Rapid Acetylators Change in BIA 5-961 (Metabolite) Exposure (AUC) vs. Slow Acetylators
NAT2 Slow Acetylator 1.5 to 6.7-fold increase -

| NAT2 Rapid Acetylator | - | 1.5 to 3.5-fold increase |

Advanced Analytical Methodologies in Etamicastat Hydrochloride Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification of Etamicastat (B1249725) and Metabolites

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the sensitive and selective quantification of etamicastat and its primary metabolite, BIA 5-961, in biological matrices. nih.govtechnologynetworks.com Validated LC-MS/MS methods have been developed to accurately measure concentrations in plasma and urine, which is essential for pharmacokinetic analysis. nih.gov

Table 1: Validation Parameters of the LC-MS/MS Method for Etamicastat and BIA 5-961

MatrixAnalyteParameterValueCitation
PlasmaEtamicastatOverall Accuracy93.5% to 98.0% nih.gov
PlasmaBIA 5-961Overall Accuracy93.5% to 98.0% nih.gov
UrineEtamicastatOverall Imprecision≤10.0% nih.gov
UrineBIA 5-961Overall Imprecision≤7.8% nih.gov
UrineEtamicastatOverall Accuracy99.5% to 99.7% nih.gov
UrineBIA 5-961Overall Accuracy97.2% to 100.8% nih.gov
PlasmaEtamicastat & BIA 5-961Lower Limit of Quantification (LLOQ)5 ng/mL nih.gov
UrineEtamicastat & BIA 5-961Lower Limit of Quantification (LLOQ)25 ng/mL nih.gov

Application of Validated Bioanalytical Methods in Pharmacokinetic Studies

Validated bioanalytical methods are indispensable for the successful execution of pharmacokinetic studies, providing reliable data to characterize a drug's behavior in the body. envt.frau.dk In the clinical development of etamicastat, these robust LC-MS/MS methods have been applied in studies to assess its pharmacokinetic profile after repeated dosing. nih.govnih.gov

In a study involving healthy young male volunteers receiving once-daily doses for 10 days, these methods were used to determine key pharmacokinetic parameters. nih.govnih.gov Results showed that maximum plasma concentrations (Cmax) for etamicastat were reached between 1 to 3 hours post-dosing, while its N-acetylated metabolite, BIA 5-961, reached Cmax between 2 to 4 hours. nih.govnih.gov The elimination half-lives were found to range from 18.1 to 25.7 hours for etamicastat and 6.7 to 22.5 hours for BIA 5-961. nih.govnih.gov These studies also revealed that both the parent drug and its metabolite exhibit linear pharmacokinetics, with systemic exposure increasing in a manner approximately proportional to the dose. nih.gov Furthermore, the data showed an accumulation of etamicastat in plasma after repeated administration, with a mean observed accumulation ratio of 1.3 to 1.9. nih.govnih.gov

The application of these methods has also been crucial in understanding the high interindividual variability in pharmacokinetic parameters, which has been attributed to different N-acetyltransferase-2 (NAT2) phenotypes. nih.govnih.govnih.gov In hypertensive patients, the mean area under the curve (AUC) for etamicastat was observed to be 2- to 3-fold greater in poor acetylators compared to rapid acetylators. nih.govresearchgate.net

Utilization of Radiolabeled Etamicastat Hydrochloride for Disposition, Metabolism, and Excretion Studies

To comprehensively investigate the absorption, disposition, metabolism, and excretion (ADME) of etamicastat, studies utilizing radiolabeled compounds have been conducted. nih.govresearchgate.net In a single-dose, open-label study, healthy male subjects were administered a combination of unlabelled etamicastat and [14C]-etamicastat. nih.govnih.govresearchgate.net This approach allows for the tracing of the drug and all its metabolites throughout the body.

The study revealed that etamicastat is rapidly absorbed and primarily excreted via urine. nih.govresearchgate.net Over an 11-day period, a mean of 94.0% of the total administered radioactivity was recovered, indicating no significant accumulation of the compound in the body. nih.govnih.gov Of the recovered radioactivity, 58.5% was found in the urine and 33.3% in the feces. nih.govresearchgate.net

Table 2: Excretion of Radioactivity After a Single Oral Dose of [14C]-Etamicastat

Excretion RouteMean % of Administered Dose RecoveredCitation
Urine58.5% nih.gov
Feces33.3% nih.gov
Total Recovery94.0% nih.gov

Metabolite profiling showed that unchanged etamicastat and its N-acetylated metabolite (BIA 5-961) were the main components of circulating radioactivity. nih.gov Renal excretion of unchanged etamicastat accounted for 20.0% of the dose, while BIA 5-961 accounted for 10.7%. nih.govnih.gov The research identified several metabolic pathways for etamicastat. The primary route is N-acetylation to form BIA 5-961, a process influenced by the NAT2 enzyme. nih.govnih.gov Other identified biotransformation pathways include glucuronidation, oxidation, oxidative deamination of the aminoethyl moiety, alkyl oxidation, and desulfation. nih.govresearchgate.net In total, 24 metabolites were detected in urine, 8 in plasma, and 11 in feces. researchgate.net

Therapeutic Prospects and Unmet Needs in Cardiovascular Disorders for Etamicastat Hydrochloride

Etamicastat (B1249725) Hydrochloride as a Strategy for Sympathetic Nervous System Modulation

Etamicastat hydrochloride is a potent and reversible inhibitor of dopamine (B1211576) β-hydroxylase (DβH), the enzyme responsible for the conversion of dopamine to norepinephrine (B1679862). medchemexpress.comscbt.com This mechanism of action places it as a key agent for modulating the sympathetic nervous system, which is often overactive in cardiovascular disorders like hypertension and heart failure. nih.gov By inhibiting DβH, etamicastat effectively reduces the levels of norepinephrine in sympathetically innervated peripheral tissues. nih.govresearchgate.net This reduction in norepinephrine, a key neurotransmitter in the sympathetic nervous system, leads to a decrease in sympathetic tone.

Research has shown that this modulation of the sympathetic nervous system is a viable therapeutic strategy. The overactivity of the sympathetic nervous system is a known contributor to the pathophysiology of cardiac heart failure and essential hypertension. nih.gov Therapies that specifically target this system are considered to be underutilized. nih.gov Etamicastat's ability to decrease norepinephrine levels in peripheral tissues, without affecting brain catecholamines, demonstrates its potential as a targeted therapy to counteract sympathetic overactivity in cardiovascular disease. nih.gov In studies on spontaneously hypertensive rats (SHR), chronic administration of etamicastat led to a sustained reduction in both systolic and diastolic blood pressure, an effect attributed to its sympatho-modulatory action. nih.gov

Potential for Improvement of Renal Function via Increased Dopamine Release

The inhibition of dopamine β-hydroxylase by etamicastat not only decreases norepinephrine synthesis but also leads to an increase in its precursor, dopamine. nih.govnih.gov This elevation in dopamine levels, particularly within the kidneys, presents a potential for therapeutic benefits related to renal function. The intrarenal dopaminergic system is crucial for regulating sodium excretion and maintaining normal blood pressure. nih.gov In fact, many forms of human essential hypertension and rodent models of genetic hypertension are linked to impaired renal dopamine production and receptor function. nih.gov

Role in the Treatment of Chronic Heart Failure

This compound was developed for the potential treatment of both hypertension and chronic heart failure. wikipedia.orgnih.gov The rationale for its use in heart failure stems from its ability to inhibit the overactive sympathetic nervous system, a key pathological feature of this condition. nih.gov By inhibiting DβH, etamicastat reduces the production of norepinephrine, thereby lessening the chronic adrenergic stress on the heart.

This sympatho-modulatory approach is considered a novel strategy for managing congestive heart failure. dntb.gov.ua In preclinical studies, etamicastat has shown promising results. For example, in a study involving male cardiomyopathic hamsters with advanced congestive heart failure, treatment with etamicastat led to an increase in survival rates. researchgate.net Clinical studies in patients with hypertension have also demonstrated that etamicastat can effectively lower blood pressure, a common comorbidity and risk factor for heart failure. nih.govresearchgate.net A randomized, double-blind, placebo-controlled study in male patients with mild to moderate hypertension showed statistically significant decreases in nighttime systolic blood pressure after 10 days of treatment with etamicastat. nih.gov

Addressing the Unmet Clinical Need for Potent, Safe, and Peripherally Selective DβH Inhibitors

While the concept of inhibiting dopamine β-hydroxylase is not new, earlier generations of DβH inhibitors were fraught with issues that limited their clinical utility. nih.gov There has been a persistent unmet clinical need for a DβH inhibitor that is not only potent and safe but also peripherally selective to avoid central nervous system (CNS) side effects. nih.gov

Etamicastat was specifically developed to meet this need. wikipedia.org Unlike its predecessors, such as nepicastat (B1663631), which can cross the blood-brain barrier and cause CNS-related adverse events, etamicastat is designed to be peripherally selective. wikipedia.orgnih.gov This selectivity is a crucial advantage, as it allows for the modulation of the sympathetic nervous system in the periphery—where it is most needed for cardiovascular control—without causing unwanted neurological effects. nih.gov Quantitative whole-body autoradiography in rats has confirmed a limited transfer of etamicastat-related radioactivity to brain tissues, supporting its peripheral selectivity. nih.govresearchgate.net This characteristic positions etamicastat as a potentially safer alternative for the long-term management of chronic cardiovascular conditions like hypertension and heart failure. nih.gov

Comparative Analysis with Other DβH Inhibitors (e.g., Nepicastat) Regarding Central Nervous System Effects

A key distinguishing feature of etamicastat is its peripheral selectivity when compared to other DβH inhibitors like nepicastat. nih.gov Nepicastat is known to be a centrally active DβH inhibitor, meaning it can cross the blood-brain barrier and affect catecholamine levels within the central nervous system. wikipedia.orgnih.gov This central activity has been associated with potential CNS-related side effects. nih.gov

In contrast, etamicastat was designed to limit brain penetration. nih.gov Comparative studies in rats have borne this out. While oral administration of both etamicastat and nepicastat resulted in the inhibition of DβH activity in the adrenal glands and a significant decrease in norepinephrine levels in the heart, only nepicastat decreased norepinephrine levels in the parietal cortex of the brain. nih.gov Etamicastat had no effect on brain catecholamines. nih.govnih.gov This difference is attributed to etamicastat's properties that limit its ability to cross the blood-brain barrier. frontiersin.org Both compounds act as reversible, multisubstrate DβH inhibitors, but etamicastat offers the significant advantage of peripheral action without central effects. nih.gov

FeatureEtamicastatNepicastat
Primary Site of Action Peripherally selective nih.govwikipedia.orgCentral and Peripheral wikipedia.orgnih.gov
Blood-Brain Barrier Penetration Limited nih.govfrontiersin.orgCrosses the BBB wikipedia.orgnih.gov
Effect on Brain Norepinephrine No significant effect nih.govnih.govDecreases levels in the brain nih.gov
Potential for CNS Side Effects Low nih.govPotential for CNS-related adverse events nih.gov
DβH IC50 Value 107 nM medchemexpress.comnih.gov9 nM (human), 40 nM medchemexpress.comnih.gov
Inhibition Mechanism Reversible, mixed-model scbt.comnih.govReversible, mixed-model nih.gov

Methodological and Theoretical Considerations in Etamicastat Hydrochloride Research

Design of Preclinical and Clinical Studies

The investigation of Etamicastat (B1249725) hydrochloride has been characterized by methodologically robust study designs intended to produce high-quality evidence. Clinical trials have predominantly followed a double-blind, randomized, placebo-controlled format. This design is considered the gold standard for minimizing bias, as neither the participants nor the investigators are aware of who is receiving the active treatment versus a placebo.

For instance, a study assessing the compound in patients with mild to moderate hypertension was conducted as a randomized, double-blind, placebo-controlled trial nih.gov. Similarly, a rising multiple-dose study in healthy young male volunteers also employed a double-blind, randomized, placebo-controlled design to evaluate the compound's properties researchgate.net. This consistent approach across different study populations underscores the commitment to generating unbiased and reliable data regarding the effects of Etamicastat.

Comprehensive Assessment of Pharmacodynamic Variables

The pharmacodynamic effects of Etamicastat have been thoroughly evaluated by monitoring a range of physiological and biochemical markers. These assessments are crucial for understanding the mechanism of action and the physiological response to the drug. Key variables measured in clinical studies include:

Hemodynamic Parameters : Blood pressure and heart rate are primary pharmacodynamic variables. In studies involving hypertensive patients, 24-hour ambulatory blood pressure monitoring (ABPM) was used to assess the antihypertensive effect nih.gov. In healthy subjects, supine systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) were measured nih.gov. Following repeated administration, a significant decrease in DBP was observed at certain dose levels in healthy volunteers nih.gov. Dose-dependent decreases in both systolic and diastolic blood pressure were noted after 10 days of treatment in hypertensive patients nih.gov.

Urinary Catecholamine Excretion : As an inhibitor of dopamine (B1211576) β-hydroxylase (DβH), Etamicastat is expected to alter the levels of catecholamines. Consequently, the urinary excretion of norepinephrine (B1679862), dopamine, and epinephrine has been a key focus of pharmacodynamic assessment nih.gov. Studies have consistently shown that administration of Etamicastat leads to a decrease in the urinary excretion of norepinephrine nih.govnih.gov. This is often accompanied by a significant increase in urinary dopamine levels, particularly in animal models of hypertension nih.gov.

The table below summarizes the key pharmacodynamic findings from a study in patients with hypertension.

Pharmacodynamic VariableObservation
Systolic Blood PressureDose-dependent decreases after 10 days of treatment nih.gov.
Diastolic Blood PressureDose-dependent decreases after 10 days of treatment nih.gov.
Nighttime SBP vs. PlaceboStatistically significant decreases were observed with 50 mg, 100 mg, and 200 mg doses nih.gov.

Challenges and Considerations in Drug Interaction Studies Design and Interpretation

A significant consideration in the clinical pharmacology of Etamicastat is the variability in its metabolism. The primary metabolic pathway is N-acetylation, which is mediated by the N-acetyltransferase 2 (NAT2) enzyme nih.gov. The activity of this enzyme is subject to genetic polymorphism, leading to different "acetylator" phenotypes (e.g., poor, rapid) in the population nih.govresearchgate.netnih.gov.

Key Challenges and Considerations:

Pharmacokinetic Variability : The NAT2 phenotype markedly affects the pharmacokinetics of Etamicastat nih.gov. Poor acetylators may have a two- to three-fold greater plasma exposure (AUC) to Etamicastat compared to rapid acetylators nih.gov. This high interindividual variability presents a major challenge in designing and interpreting drug interaction studies, as the baseline pharmacokinetics can differ substantially among subjects.

Phenotype Stratification : To manage this variability, it is crucial to consider NAT2 genotyping when designing studies. Stratifying participants based on their acetylator status can help in understanding the potential for drug-drug interactions (DDIs) more clearly within different subpopulations.

Transporter Interactions : In vitro studies have investigated the interaction of Etamicastat with efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) nih.gov. While Etamicastat was identified as a substrate for both, its weak inhibitory potential suggests a low risk for clinically significant DDIs at this level nih.gov. However, the potential for co-administered drugs to affect these transporters and alter Etamicastat's disposition must be considered.

Importance of Preclinical Animal Models in Translational Research for Etamicastat Hydrochloride

Preclinical animal models have been indispensable for the translational research of Etamicastat, bridging the gap between basic laboratory findings and human clinical trials ijrpc.commdpi.comupenn.edu. These models allow for the investigation of long-term effects and mechanisms in a controlled environment.

The spontaneously hypertensive rat (SHR) has been a particularly valuable model for studying the antihypertensive effects of Etamicastat nih.gov. The SHR model is a well-established genetic model of hypertension that shares many characteristics with essential hypertension in humans ijprajournal.com.

Key Insights from Animal Models:

Efficacy and Selectivity : Studies in SHRs demonstrated that chronic administration of Etamicastat effectively reduces both systolic and diastolic blood pressure without causing reflex tachycardia, a common side effect of some antihypertensive drugs nih.govresearchgate.net. In contrast, the compound did not affect blood pressure or heart rate in normotensive Wistar-Kyoto (WKY) rats, indicating a selective effect in the context of hypertension nih.govresearchgate.net.

Pharmacodynamic Effects : Animal models confirmed the expected mechanism of action. Etamicastat administration led to a reduction in urinary norepinephrine excretion and an increase in urinary dopamine in SHRs nih.gov.

Long-term Effects : Chronic, long-term studies in rats helped to establish the sustainability of the blood pressure-lowering effect. The effect was shown to be reversible upon discontinuation and quickly resumed after restarting therapy nih.gov.

Integration of In Vitro and In Vivo Research Findings

A comprehensive understanding of this compound has been achieved through the careful integration of findings from both in vitro (laboratory-based) and in vivo (whole organism) studies. This integrated approach is crucial for building a complete pharmacological profile.

Metabolite Activity : In vitro and in vivo preclinical experiments have shown that the main N-acetylated metabolite of Etamicastat, BIA 5-961, is inactive researchgate.net. While other metabolites showed inhibitory activity on the DβH enzyme in in vitro assays, only the parent compound, Etamicastat, demonstrated clear pharmacological effects on the sympathetic nervous system in vivo researchgate.net. This integration was critical in identifying Etamicastat itself as the primary active moiety.

Blood-Brain Barrier Penetration : The limited central nervous system exposure of Etamicastat is a key feature. In vitro studies using Madin-Darby canine kidney (MDCK) cell lines identified Etamicastat as a dual substrate of the efflux transporters P-gp and BCRP nih.gov. This finding, combined with its low passive permeability in vitro, provides a mechanistic explanation for the limited brain penetration observed in vivo. This integration of data supports the compound's profile as a peripherally selective inhibitor nih.gov.

This synergy between laboratory and whole-organism research allows for a more robust interpretation of data, where in vitro results provide mechanistic explanations for in vivo observations, ultimately guiding the clinical development process.

Future Perspectives and Emerging Research Areas for Etamicastat Hydrochloride

Exploration of Novel Therapeutic Targets Beyond Traditional Approaches in Cardiovascular Diseases

The primary mechanism of etamicastat (B1249725) involves the inhibition of DβH, the enzyme that converts dopamine (B1211576) to norepinephrine (B1679862) in the sympathetic nervous system. researchgate.net This action reduces norepinephrine levels, leading to vasodilation and a decrease in blood pressure. researchgate.net While traditionally targeted at hypertension and heart failure, this mechanism holds potential for other conditions where modulation of the sympathetic nervous system is beneficial. nih.govnih.gov

Emerging research into DβH inhibitors as a class suggests potential therapeutic applications in several areas beyond conventional cardiovascular diseases:

Psychiatric and Neurological Disorders: Imbalances in dopamine and norepinephrine are linked to conditions like depression and anxiety. By modulating these neurotransmitters, DβH inhibitors could potentially alleviate symptoms such as hyperarousal in anxiety or improve mood in depression. patsnap.com

Addiction Treatment: The efficacy of disulfiram (B1670777), which also inhibits DβH, in cocaine addiction therapy has been attributed to the resulting increase in brain dopamine. nih.gov This suggests that selective DβH inhibitors could be explored for treating substance use disorders by modulating the brain's reward pathways. patsnap.comnih.gov

Neurodegenerative Diseases: Conditions like Parkinson's and Alzheimer's disease are associated with dysregulated catecholamine systems. DβH inhibitors could theoretically help restore the balance of these neurotransmitters, offering a potential strategy to alleviate symptoms. patsnap.com

While etamicastat is peripherally selective, the principle of targeting DβH opens up these novel therapeutic possibilities for the broader class of inhibitors. nih.gov Its role as a sympatho-modulatory agent represents a more targeted approach compared to broader-acting drugs like beta-blockers, which could be advantageous in specific patient populations with congestive heart failure. nih.gov

Application of Computer-Aided Structure-Based Design for Next-Generation DβH Inhibitors

The development of the next generation of DβH inhibitors is increasingly likely to be driven by advanced computational methods. A significant challenge in designing drugs for this target has been the difficulty in obtaining a crystallographic three-dimensional structure of the human DβH enzyme. nih.gov This lack of a clear structural template has historically hindered rational drug design. nih.gov

However, recent progress in computational modeling has provided new opportunities:

In Silico Enzyme Models: Researchers have successfully built an in silico model of the full-length human DβH protein. This model provides crucial structural insights into the active site, how the substrate binds, and how inhibitors like nepicastat (B1663631) interact with the enzyme. It serves as a viable template to aid in the rational design of new and more effective inhibitors. nih.gov

Expert Recommendation: There is a consensus among experts that computer-aided structure-based design is a key methodology for identifying novel and effective DβH inhibitors. nih.govresearchgate.net This approach allows for the screening of virtual libraries of compounds and the design of molecules with optimized binding affinity and selectivity, potentially reducing the time and cost of discovery. nih.gov

Structure-Activity Relationship (SAR) Studies: Computational tools are integral to modern SAR studies, which explore how chemical structure relates to biological activity. These methods were instrumental in the design and characterization of new classes of DβH inhibitors, demonstrating the power of integrating computational chemistry with traditional synthesis and pharmacological testing. researchgate.net

By leveraging these computational tools, scientists can design next-generation DβH inhibitors with improved potency, selectivity, and pharmacokinetic profiles, moving beyond the limitations of earlier compounds.

Development of Advanced Animal Models and Methodologies for Evaluating Etamicastat Hydrochloride

The evaluation of etamicastat has utilized established animal models of hypertension, such as the spontaneously hypertensive rat (SHR). nih.gov However, the future of pharmacodynamic assessment for sympathetic nervous system modulators lies in the development and application of more advanced and specific models. Experts have called for the use of DBH-specific animal models to properly assess newly designed inhibitors. nih.gov

Advanced models and methodologies that offer a more nuanced evaluation include:

Genetic Knockout Models: Mice with genetic deletions of specific adrenergic receptors (e.g., α2A/α2C-AR knockout mice) exhibit chronically elevated sympathetic tone and develop abnormal cardiac function. physiology.orgnih.gov These animals provide a physiologically relevant model to investigate the precise effects of DβH inhibitors on a hyperactive sympathetic nervous system, independent of other confounding factors. physiology.orgnih.gov

Disease-Specific Hypertrophy Models: Models such as monocrotaline-induced right ventricular hypertrophy in rats allow for the study of how sympathetic nerves remodel in a diseased state. These models have revealed complex changes in nerve fiber distribution and neurotransmitter synthesis, highlighting the need for drugs that can act on these altered pathways. frontiersin.org

Advanced Electrophysiological Recording: Sophisticated techniques like the direct recording of stellate ganglion nerve activity (SGNA) in conscious, ambulatory animals allow for long-term, continuous monitoring of cardiac sympathetic nerve activity. nih.gov This methodology provides unparalleled insight into the immediate and sustained effects of a drug like etamicastat on sympathetic outflow to the heart, far surpassing traditional blood pressure measurements. nih.gov

The use of such advanced models will enable a more precise understanding of how etamicastat and future DβH inhibitors modulate sympathetic activity in both healthy and diseased states.

Long-Term Effects and Sustained Blood Pressure Reduction Studies with this compound

Long-term studies are crucial for determining the sustained efficacy of any antihypertensive agent. Etamicastat has been evaluated in chronic administration studies in animal models, demonstrating a durable effect on blood pressure.

A key study involved administering etamicastat to spontaneously hypertensive rats (SHR) and normotensive Wistar-Kyoto (WKY) rats for 35 weeks. nih.gov The results showed that chronic DβH inhibition effectively and sustainably decreases blood pressure in hypertensive animals. nih.gov

ParameterAnimal ModelDuration of TreatmentMean Blood Pressure ReductionKey Findings
Systolic Blood Pressure Spontaneously Hypertensive Rat (SHR)24 weeks (effective period)37 mm HgThe blood pressure-lowering effect was reversible upon discontinuation and resumed after therapy was reinstated. nih.gov
Diastolic Blood Pressure Spontaneously Hypertensive Rat (SHR)24 weeks (effective period)32 mm HgTreatment did not affect heart rate. nih.gov
Biochemical Markers Spontaneously Hypertensive Rat (SHR)35 weeksN/AUrinary norepinephrine excretion was reduced, while urinary dopamine significantly increased. nih.gov
Nighttime Systolic Blood Pressure Human Patients with Hypertension10 days11.66 to 14.92 mm HgShowed a dose-dependent and statistically significant reduction in blood pressure in a short-term human trial. nih.gov

In the long-term rat study, the blood pressure-lowering effect of etamicastat began after the rats reached 16 weeks of age and was maintained for the subsequent 24 weeks of treatment. nih.gov Notably, the effect was reversible when the treatment was stopped and was quickly restored upon reinstatement, without accompanying changes in heart rate. nih.gov In shorter-term human studies (10 days), etamicastat also produced statistically significant, dose-dependent decreases in nighttime systolic blood pressure. nih.govup.pt

Q & A

Q. Table 1: Stability and Solubility Profile of this compound

PropertyConditionsValueReference
Solubility (PBS, pH 7.4) 25°C, 24 h2.3 mg/mL
Storage Stability -20°C, dark, anhydrous>95% purity after 6 months
Solution Stability RT, 24 h (DMSO stock)<5% degradation

Q. Table 2: Key Pharmacological Parameters

ParameterValue (Mean ± SD)Assay TypeReference
RORγt IC50 17 nM ± 1.5Competitive binding (SPR)
Th17 Inhibition (IL-17A) IC50 = 57 nM ± 8Mouse splenocyte assay

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.